
2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a combination of fluorophenoxy and pyrazolylsulfonyl groups attached to a diazepane ring, resulting in a complex yet intriguing molecular configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multi-step synthesis
Step 1: : Formation of the diazepane ring via condensation of appropriate amine precursors.
Step 2: : Introduction of the 4-fluorophenoxy group using a nucleophilic substitution reaction with a fluorinated phenol derivative.
Step 3: : Attachment of the 1-methyl-1H-pyrazol-4-ylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
In an industrial context, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvent choices are optimized to minimize side reactions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Potential oxidation at the sulfur atom in the pyrazolylsulfonyl group.
Reduction: : Reduction of the carbonyl group in the ethanone moiety.
Substitution: : Nucleophilic substitution reactions on the fluorophenoxy ring.
Common Reagents and Conditions
Oxidation: : Typically uses reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: : Halogenated solvents like dichloromethane (DCM) and reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to alcohol or alkane derivatives.
Substitution: : Modified phenoxy derivatives with varied substituents.
Scientific Research Applications
2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone has diverse applications across several research fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential use as a ligand in receptor studies due to its unique binding affinities.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through several mechanisms:
Binding to Specific Receptors: : The fluorophenoxy and pyrazolylsulfonyl groups enhance receptor binding affinity.
Pathway Inhibition: : It may inhibit specific enzymatic pathways critical in disease progression, such as kinases involved in cell signaling.
Comparison with Similar Compounds
Comparison
Compared to other similar compounds, 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone stands out due to the specific combination of fluorophenoxy and pyrazolylsulfonyl groups, which impart unique chemical reactivity and biological activity.
List of Similar Compounds
2-(4-fluorophenoxy)-1-(4-(sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(phenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(4-fluorophenoxy)-1-(4-((1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-20-12-16(11-19-20)27(24,25)22-8-2-7-21(9-10-22)17(23)13-26-15-5-3-14(18)4-6-15/h3-6,11-12H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDOOCAJPEXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
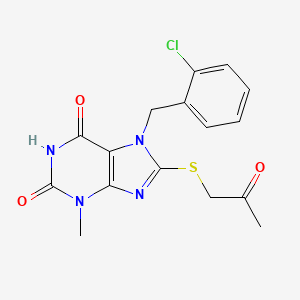
![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)
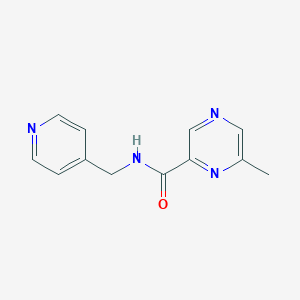
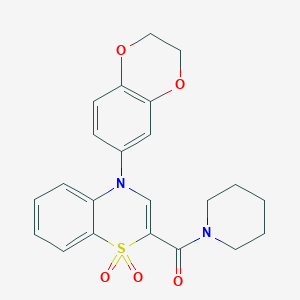
![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

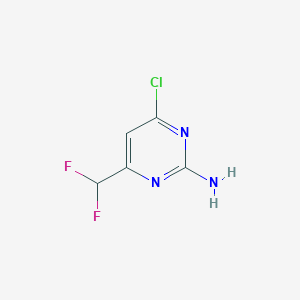
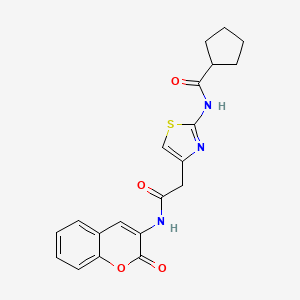


![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)
